N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology due to their antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 2-methylbenzyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core using 2-methylbenzyl halides in the presence of a base.
Introduction of the naphthamide moiety: The final step involves the coupling of the intermediate with 1-naphthoyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthamide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its therapeutic potential in treating leukemia and other cancers.
Mechanism of Action
The mechanism of action of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.
Pathways Involved: The compound inhibits the phosphorylation of key proteins, thereby disrupting the signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is unique due to its specific substitution pattern, which enhances its antiproliferative activity and selectivity towards certain cancer cell lines .
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-18-7-2-3-9-20(18)16-30-17-28-24-23(26(30)33)15-29-31(24)14-13-27-25(32)22-12-6-10-19-8-4-5-11-21(19)22/h2-12,15,17H,13-14,16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIKIQKAGWXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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